3-Bromo-8-(methylsulfonyl)quinoline

Catalog No.
S2741317
CAS No.
1956385-35-5
M.F
C10H8BrNO2S
M. Wt
286.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-8-(methylsulfonyl)quinoline

CAS Number

1956385-35-5

Product Name

3-Bromo-8-(methylsulfonyl)quinoline

IUPAC Name

3-bromo-8-methylsulfonylquinoline

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.14

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3

InChI Key

ORPQSKGINOMBKK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)Br

Solubility

not available

3-Bromo-8-(methylsulfonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 3-position and a methylsulfonyl group at the 8-position. The quinoline structure consists of a fused benzene and pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and potential for interaction with biological targets, making it a compound of interest in medicinal chemistry.

The chemical reactivity of 3-Bromo-8-(methylsulfonyl)quinoline can be attributed to both the bromine and the methylsulfonyl groups. Common reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization of the quinoline ring.
  • Nucleophilic Substitution: The methylsulfonyl group can participate in nucleophilic attack, making it a suitable precursor for synthesizing various derivatives.
  • Reductive Reactions: The compound can be reduced to yield different derivatives, depending on the reaction conditions.

Research indicates that compounds related to 3-Bromo-8-(methylsulfonyl)quinoline exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown efficacy against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Antiviral Effects: Certain derivatives have been reported to inhibit viral replication, indicating a broader scope of biological activity.

The synthesis of 3-Bromo-8-(methylsulfonyl)quinoline typically involves several steps:

  • Bromination of Quinoline Derivatives: This can be achieved using molecular bromine or N-bromosuccinimide under controlled conditions to selectively introduce the bromine atom at the desired position .
  • Sulfonation Reaction: The introduction of the methylsulfonyl group can be performed using sulfonyl chlorides in the presence of bases such as triethylamine. This step usually follows the bromination process to yield the final product .
  • Purification: The resulting compound is often purified through recrystallization or chromatographic techniques.

3-Bromo-8-(methylsulfonyl)quinoline has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting cancer or infectious diseases.
  • Chemical Probes: It can serve as a tool in biochemical assays to explore biological pathways or interactions.
  • Material Science: The compound may find uses in developing new materials due to its electronic properties.

Studies on interaction profiles indicate that 3-Bromo-8-(methylsulfonyl)quinoline may interact with various biomolecules:

  • Protein Binding: Investigations into how this compound binds to specific proteins can provide insights into its mechanism of action.
  • Metal Ion Complexation: Similar compounds have shown affinity for metal ions, which could lead to applications in catalysis or as chelating agents .

Several compounds share structural similarities with 3-Bromo-8-(methylsulfonyl)quinoline, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
5-Bromo-8-hydroxyquinolineHydroxy group at position 8Antimicrobial and anticancer activities
7-Bromo-8-methoxyquinolineMethoxy group at position 7Antiviral properties
5-Amino-7-bromoquinolin-8-sulfonateAmino and sulfonate groupsEnhanced anticancer activity

These compounds illustrate the diversity within quinoline derivatives while highlighting the unique attributes of 3-Bromo-8-(methylsulfonyl)quinoline due to its specific substitutions.

XLogP3

1.8

Dates

Modify: 2023-08-16

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